

Application Notes and Protocols: Methyl Amide Linkers for Antibody-Drug Conjugates

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Compound of Interest

Compound Name: Methyl amide

Cat. No.: B409008

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Introduction

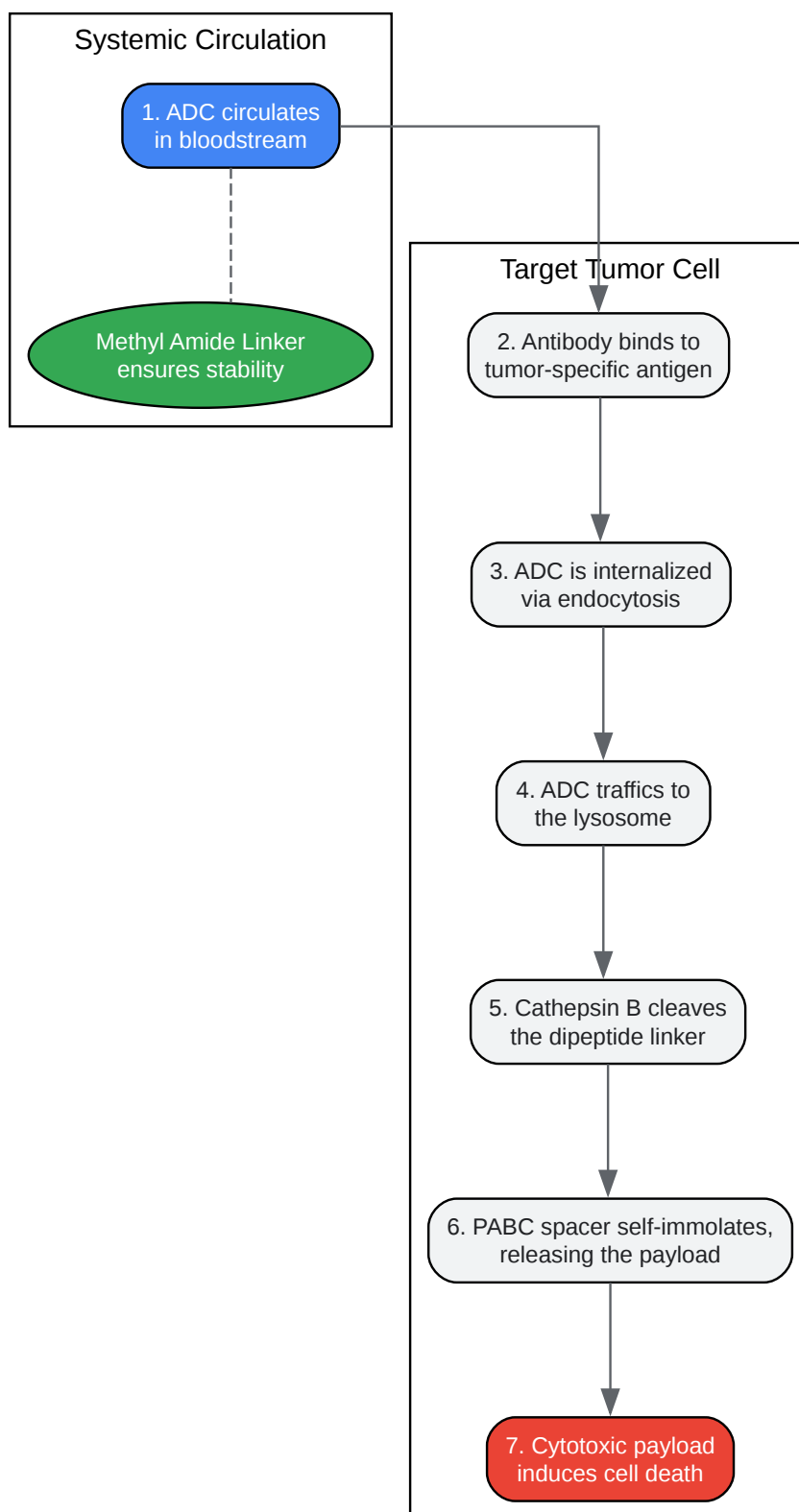
Antibody-drug conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody to the payload is a critical component that significantly influences the ADC's stability, efficacy, and safety profile. Traditional linkers, such as those based on a valine-citrulline (vc) dipeptide cleavable by cathepsin B, can exhibit instability in mouse plasma, leading to premature drug release and potential off-target toxicity. This complicates preclinical evaluation in murine models.

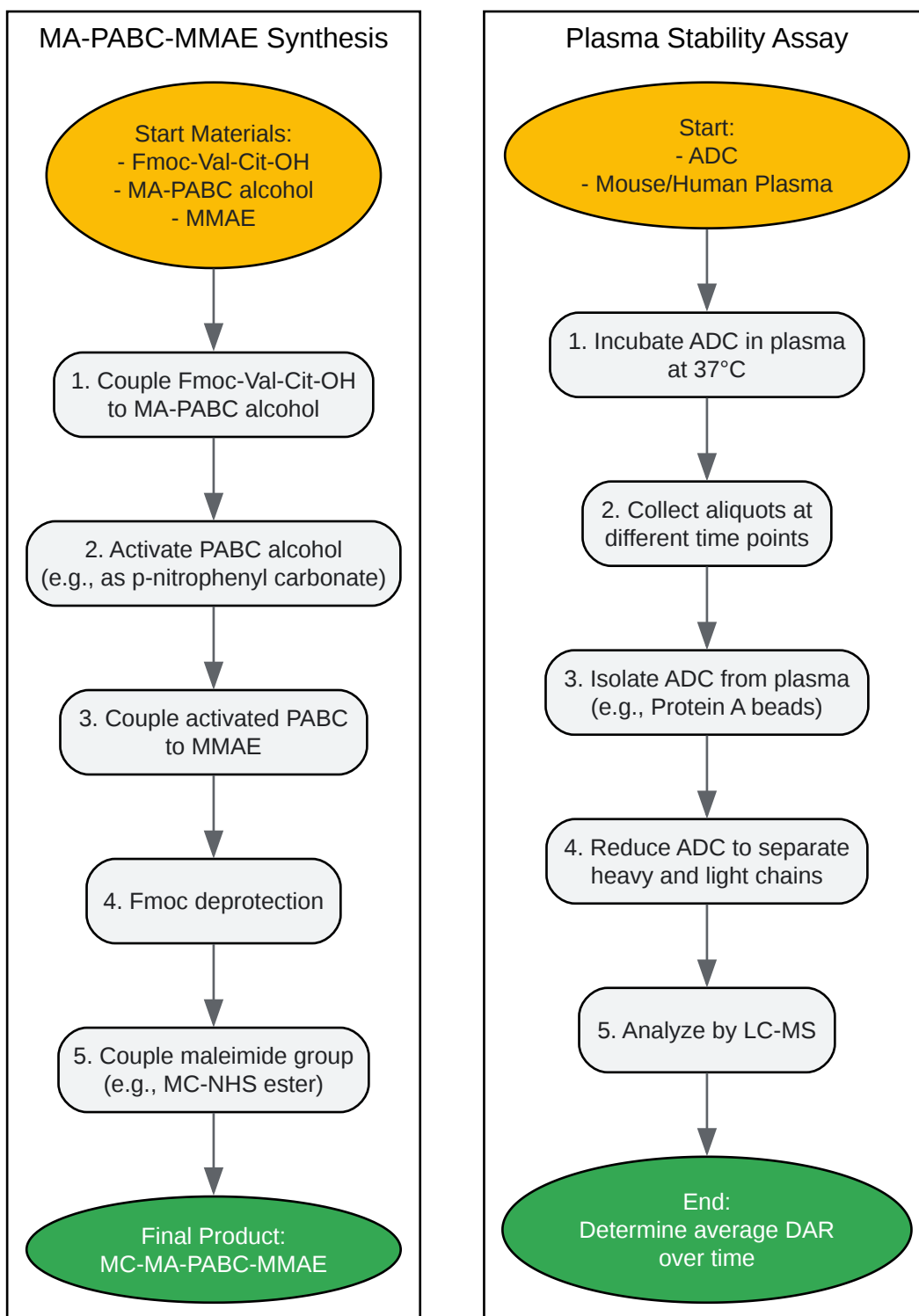
To address this challenge, **methyl amide** linkers, specifically those incorporating a meta-amide p-aminobenzyl carbamate (MA-PABC) self-immolative spacer, have been developed. These linkers demonstrate dramatically improved stability in mouse serum while maintaining efficient cleavage by intracellular proteases like cathepsin B within the target tumor cell. This enhanced stability profile in preclinical models allows for a more accurate assessment of ADC efficacy and tolerability.

These application notes provide a comprehensive overview of **methyl amide** linkers, including their mechanism of action, protocols for synthesis, conjugation, and evaluation, and quantitative data on their stability and efficacy.

Mechanism of Action

The therapeutic action of an ADC equipped with a **methyl amide** linker follows a multi-step process, as illustrated below. This process ensures that the potent cytotoxic payload is delivered specifically to the target cancer cells, minimizing systemic exposure.





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